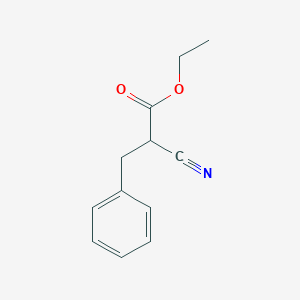

Ethyl 2-cyano-3-phenylpropanoate

Description

Significance of Cyano- and Phenyl-Substituted Ester Scaffolds in Modern Organic Chemistry

In modern organic chemistry, molecules that contain both a cyano (-C≡N) group and a phenyl-substituted ester are of significant interest. The phenyl group, a six-carbon aromatic ring, can be modified with various functional groups to alter a molecule's chemical properties and biological activity. wisdomlib.org This makes phenyl-substituted compounds crucial in medicinal chemistry for developing new drugs. wisdomlib.org Esters, which are derived from carboxylic acids, are also vital in organic synthesis and are found in many natural products and pharmaceuticals. numberanalytics.com They are often used to create prodrugs, which are inactive compounds that become active after being metabolized in the body. numberanalytics.com

The cyano group is a highly versatile functional group in organic synthesis. acs.org It is electron-withdrawing, which can influence the reactivity of nearby parts of the molecule. The ability of the cyano group to participate in a variety of chemical transformations allows for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. The combination of these three components—a cyano group, a phenyl group, and an ester—creates a molecular scaffold with a wide range of potential applications.

Fundamental Role of Ethyl 2-cyano-3-phenylpropanoate as a Strategic Building Block

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its strategic importance lies in the reactivity of its different components. The presence of the cyano and ester groups activates the carbon atom to which they are attached, making the hydrogen on that carbon (the α-hydrogen) acidic and easy to remove with a base. This allows for the formation of a new carbon-carbon bond at this position, a fundamental process in building more complex molecules.

The compound's utility is further enhanced by the fact that the cyano and ester groups can be chemically modified. For instance, the cyano group can be converted into other functional groups, and the ester can be broken down (hydrolyzed) to form a carboxylic acid. libretexts.org This versatility makes this compound a valuable precursor for creating a diverse array of molecules with potential applications in various fields of chemical research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Boiling Point | 344.1°C at 760 mmHg |

| Flash Point | 163.5°C |

| Density | 1.095 g/cm³ |

The data in this table is sourced from multiple references. nih.govlookchem.com

Historical Context and Evolution of Synthetic Strategies Involving α-Cyanoesters

The history of α-cyanoesters is closely linked to the development of condensation reactions in organic chemistry. One of the most significant of these is the Knoevenagel condensation, first reported by the German chemist Emil Knoevenagel in the late 19th century. numberanalytics.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a base. chemistrylearner.com The product is typically an α,β-unsaturated compound, which is a key intermediate in the synthesis of many natural products and therapeutic agents. chemistrylearner.com

Initially, the Knoevenagel condensation was carried out using bases like ammonia (B1221849) or amines. tandfonline.com Over the years, the reaction has been refined with the development of various catalysts and reaction conditions to improve yields and expand its applicability to a wider range of starting materials. numberanalytics.com The synthesis of this compound itself is a direct application of this historical reaction, typically involving the reaction of benzaldehyde (B42025) with ethyl cyanoacetate. numberanalytics.com The continued evolution of synthetic methods has made α-cyanoesters like this compound readily accessible and has solidified their role as indispensable tools in the arsenal (B13267) of the modern organic chemist.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQOFCBFHMCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281199 | |

| Record name | ethyl 2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6731-58-4 | |

| Record name | 6731-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Phenylpropanoate and Its Functionalized Derivatives

Classical and Established Synthetic Routes

The traditional synthesis of ethyl 2-cyano-3-phenylpropanoate and related compounds relies on well-established organic reactions, including the Knoevenagel condensation, carbethoxylation, and alkylation reactions.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, followed by dehydration. wikipedia.org This method is widely employed for the synthesis of α,β-unsaturated esters, which are precursors to this compound.

A primary and widely used method for synthesizing the precursor to this compound is the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). acs.orgresearchgate.net In this reaction, the active methylene group of ethyl cyanoacetate, activated by the adjacent cyano and ester groups, acts as a nucleophile. wikipedia.org It attacks the carbonyl carbon of benzaldehyde, leading to an intermediate that subsequently dehydrates to form ethyl 2-cyano-3-phenylacrylate. rsc.org This α,β-unsaturated ester can then be reduced to yield the target compound, this compound. The reaction is typically carried out in a suitable solvent and in the presence of a catalyst. acs.org

The general reaction is as follows:

Reaction of Benzaldehyde with Ethyl Cyanoacetate

The efficiency of the Knoevenagel condensation is highly dependent on the catalytic system employed. Weak organic bases are commonly used to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

Piperidine (B6355638): This secondary amine is a classic and effective catalyst for the Knoevenagel condensation. wikipedia.org It acts as a base to generate the carbanion from ethyl cyanoacetate.

Acetic Acid: Often used in conjunction with a base like piperidine, acetic acid can act as a co-catalyst, protonating the intermediate alkoxide and facilitating the dehydration step. acs.org

Sodium Bicarbonate: As a mild inorganic base, sodium bicarbonate can also be utilized to promote the condensation reaction, offering an alternative to organic bases.

Other catalytic systems have also been explored, including amino acids and their salts, which have demonstrated high yields in the condensation of benzaldehyde and ethyl cyanoacetate. acs.org For instance, the use of ε-aminocaproic acid as a catalyst has resulted in yields of 88-97.5%. acs.org The choice of catalyst can significantly influence the reaction rate and product yield.

Table 1: Effect of Various Catalysts on the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

| Catalyst | Reaction Time (min) | Yield (%) |

| ε-Aminocaproic Acid | 105 | 97.5 |

| Glycine | 145 | 96.0 |

| β-Alanine | 120 | 97.0 |

| Piperidine Acetate (B1210297) | 120 | 88.0 |

| Sodium Benzoate | 180 | 94.0 |

Data sourced from a study by Prout et al. acs.org

To improve reaction times and yields, microwave-assisted organic synthesis has been applied to the Knoevenagel condensation. mdpi.comzenodo.orgtandfonline.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and higher product yields compared to conventional heating methods. mdpi.comzenodo.org

Solvent-free microwave-assisted Knoevenagel condensations have been successfully carried out using various catalysts. For example, using piperazine (B1678402) as a catalyst under microwave irradiation, the reaction between aromatic aldehydes and ethyl cyanoacetate proceeds rapidly, with reaction times as short as 30-70 seconds and yields ranging from 85-95%. zenodo.orgzenodo.org Similarly, ammonium (B1175870) formate (B1220265) has been used as a mediator in solvent-free microwave-assisted Knoevenagel condensations, affording the desired products in good yields (76–95%) within 0.75–3 minutes. tandfonline.com

Table 2: Microwave-Assisted Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate

| Aldehyde | Time (sec) | Yield (%) |

| Benzaldehyde | 60 | 88 |

| 4-Chlorobenzaldehyde | 30 | 95 |

| 4-Methoxybenzaldehyde | 70 | 85 |

| 4-Nitrobenzaldehyde | 40 | 92 |

Data represents reactions catalyzed by piperazine under microwave irradiation. zenodo.org

An alternative approach to constructing the this compound framework is through the carbethoxylation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide). nih.govwikipedia.org Phenylacetonitrile possesses an active methylene group due to the electron-withdrawing effects of the adjacent phenyl and cyano groups. wikipedia.org

This reaction typically involves treating phenylacetonitrile with a strong base, such as sodium ethoxide, to generate a carbanion. orgsyn.org This carbanion then reacts with an electrophilic source of the carbethoxy group, such as diethyl carbonate or ethyl chloroformate, to introduce the ester functionality. The resulting product is ethyl 2-cyano-2-phenylacetate. Subsequent alkylation of this intermediate with a suitable electrophile would be necessary to obtain this compound. A notable example is the condensation of phenylacetonitrile with ethyl acetate in the presence of sodium ethoxide to produce α-phenylacetoacetonitrile. orgsyn.org

Alkylation of active methylene compounds provides another versatile route for the synthesis of functionalized derivatives of this compound. The starting material for this approach is typically ethyl cyanoacetate. wikipedia.org

The acidic methylene protons of ethyl cyanoacetate can be removed by a base, such as sodium hydride or sodium ethoxide, to form a stable enolate. zenodo.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides. For instance, the reaction of the sodium salt of ethyl cyanoacetate with iodomethane (B122720) yields ethyl 2-cyanopropanoate.

To synthesize this compound via this route, a two-step alkylation of ethyl cyanoacetate could be envisioned. First, a benzyl group would be introduced via reaction with a benzyl halide (e.g., benzyl bromide). The resulting this compound would then be formed. Alternatively, starting with ethyl 2-cyano-2-phenylacetate (synthesized as described in 2.1.2), a methylation step using a reagent like iodomethane would yield the desired product. Studies have shown that the alkylation of cyanoacetic ester with various alkyl iodides, including methyl and isoamyl iodides, can be effectively carried out. zenodo.org

Knoevenagel Condensation Approaches for α,β-Unsaturated Esters

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. These strategies are central to the synthesis of this compound derivatives.

Tandem Knoevenagel–Michael Multicomponent Reactions

A prominent strategy for synthesizing propanoate structures is the tandem Knoevenagel–Michael reaction. This sequence begins with the Knoevenagel condensation of an aldehyde with an active methylene compound, such as ethyl cyanoacetate. The resulting α,β-unsaturated product, an electrophile, immediately undergoes a Michael addition with a nucleophile in the same pot.

For instance, the reaction of aryl aldehydes, ethyl cyanoacetate, and a suitable nucleophile can be catalyzed by a base to yield highly functionalized propanoates. The base facilitates the initial deprotonation of the ethyl cyanoacetate, initiating the Knoevenagel condensation. The subsequent Michael addition proceeds to form the final product. An electrochemically induced version of this tandem reaction has also been developed, using sodium bromide as an electrolyte to generate a weak base at the cathode, thereby catalyzing the reaction sequence.

Reductive Coupling/Alkylation (RRC/A) Approaches for 2,2-Disubstituted Derivatives

Reductive alkylation provides an alternative to direct alkylation methods for forming carbon-carbon bonds. acs.org Specifically, the reductive Knoevenagel alkylation involves the initial condensation of a carbonyl compound with an active methylene compound, followed by the in-situ reduction of the resulting carbon-carbon double bond. acs.orgacs.org

A notable advancement in this area is the use of a rhodium-catalyzed water-gas shift reaction to drive the reductive alkylation at room temperature. acs.orgacs.org This method has been successfully applied to a range of activated methylene compounds, including ethyl cyanoacetate, with various aliphatic and aromatic aldehydes. acs.orgacs.org The reaction proceeds under relatively mild conditions using rhodium trichloride (B1173362) as a catalyst, carbon monoxide, and water. acs.org This approach surpasses older protocols that required high temperatures and pressures. acs.org

| Catalyst System | Alkylating Agent | Active Methylene Compound | Conditions | Yield |

| RhCl₃·3H₂O, CO, H₂O, Et₃N | Benzaldehyde | Ethyl Cyanoacetate | Room Temp, 10 bar CO | Moderate to High |

| Rh₂(OAc)₄ | Aldehydes/Ketones | Methyl Cyanoacetate | 110–160 °C, 50–90 bar CO | Not specified |

| Rh/C | Aldehydes/Ketones | Methyl Cyanoacetate | 110–160 °C, 50–90 bar CO | Not specified |

One-Pot Multicomponent Syntheses Incorporating Indole (B1671886) Moieties

The indole scaffold is a privileged structure in medicinal chemistry. One-pot multicomponent reactions are a powerful tool for incorporating this moiety into the this compound framework. A highly effective method involves the reaction of an indole, an aromatic aldehyde, and ethyl cyanoacetate. nih.gov

This transformation can be efficiently catalyzed by copper(II) oxide (CuO) nanoparticles. The reaction mechanism is believed to proceed through an initial CuO-catalyzed Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, forming a Knoevenagel adduct. Subsequently, the indole performs a Michael addition to the electron-deficient double bond of this adduct, leading to the desired ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivative after a series of proton transfers.

Catalytic Transformations in Compound Synthesis

Catalysis is fundamental to the modern synthesis of this compound, enabling milder reaction conditions, higher yields, and greater selectivity. Both transition metals and small organic molecules have been employed as effective catalysts.

Transition Metal Catalysis (e.g., CuO-catalyzed synthesis of indole-derived propanoates)

Transition metal catalysis is a cornerstone of modern organic synthesis. As mentioned previously, copper oxide (CuO) nanoparticles have proven to be highly efficient heterogeneous catalysts for the one-pot, three-component synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. The use of nanocatalysts provides a large surface area, leading to enhanced catalytic activity, shorter reaction times, and easier catalyst recovery compared to conventional methods.

The mechanism involves the activation of the substrates by the CuO nanoparticles, facilitating the tandem Knoevenagel condensation and subsequent Michael addition of the indole. This approach highlights the utility of copper catalysis in constructing complex, heterocyclic-fused propanoate systems. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Outcome |

| Indole | Aromatic Aldehyde | Ethyl Cyanoacetate | CuO Nanoparticles | Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives |

Organocatalysis and Base-Catalyzed Reactions (e.g., sodium acetate, sodium ethoxide)

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, offers a green and sustainable alternative to metal-based catalysts. The Knoevenagel condensation, the initial step in many syntheses of this compound precursors, is frequently promoted by organocatalysts. Bases like piperidine and diisopropylethylammonium acetate (DIPEAc) have been shown to be effective. jmcs.org.mxchemrxiv.org For example, DIPEAc has been used as a catalyst for the condensation of various aldehydes with ethyl cyanoacetate, offering high yields and short reaction times. jmcs.org.mx

Simple, inexpensive bases also play a crucial role. Sodium acetate is a classic, weak base catalyst for Knoevenagel condensations. It functions by deprotonating the active methylene compound, ethyl cyanoacetate, to generate a nucleophilic enolate that then attacks the aldehyde. Sodium ethoxide is another commonly used base for such transformations, particularly in reactions like the condensation of 2-aminothiazole (B372263) derivatives with ethyl cyanoacetate. researchgate.net These base-catalyzed reactions are fundamental and widely applicable in the synthesis of derivatives of the target compound.

| Catalyst/Base | Reaction Type | Reactants | Key Features |

| Diisopropylethylammonium acetate (DIPEAc) | Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | High yields, short reaction times. jmcs.org.mx |

| Piperidine | Knoevenagel Condensation | Halogen ring-substituted benzaldehydes, Ethyl Cyanoacetate | Synthesis of propenoates for copolymerization. chemrxiv.org |

| Sodium Acetate | Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | Inexpensive, non-toxic, weak base catalyst. |

| Sodium Ethoxide | Condensation | 2-aminothiazole derivatives, Ethyl Cyanoacetate | Used for synthesis of N-(thiazol-2-yl) cyanoacetamide compounds. researchgate.net |

| Triphenylphosphine | Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | Mild, solvent-free conditions, high (E)-selectivity. organic-chemistry.org |

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of active methylene compounds like ethyl cyanoacetate, the precursor to this compound. This methodology facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. By employing a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, the transfer of a reactive anion from the aqueous or solid phase to the organic phase is accelerated, where it can then react with the organic-soluble substrate. researchgate.netresearchgate.net

In the context of synthesizing this compound, PTC is particularly advantageous for the alkylation of the carbanion derived from ethyl cyanoacetate with a benzyl halide. The use of PTC can lead to higher yields, reduced reaction times, and the elimination of hazardous or expensive reagents and solvents. crdeepjournal.orgphasetransfer.com The efficiency of the PTC system is influenced by several factors, including the structure of the catalyst, the nature of the solvent, the stirring speed, and the reaction temperature. researchgate.net For instance, the lipophilicity of the quaternary ammonium salt, often quantified by the total number of carbon atoms (C#), plays a crucial role. Catalysts with C# values between 16 and 32 are often effective when the rate-determining step is the reaction in the organic phase. acsgcipr.org

The application of PTC is not limited to liquid-liquid systems; solid-liquid phase-transfer catalysis (S-L PTC) is also a viable and often advantageous approach. crdeepjournal.org In S-L PTC, a solid inorganic base can be used, simplifying the work-up procedure. The choice of catalyst is critical, with crown ethers and various quaternary salts being commonly employed to facilitate the transfer of the anionic species. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the synthesis of this compound and its derivatives, this has led to the development of more environmentally benign and efficient methodologies.

Implementation of Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of these compounds is the implementation of solvent-free reaction conditions. acsgcipr.org By eliminating the need for volatile organic solvents, these methods reduce waste, minimize environmental impact, and can lead to higher reaction rates and easier product isolation. researchgate.net For example, a solvent-free approach for the synthesis of 2,2-disubstituted ethyl cyanoacetates has been developed using N,N-diisopropylethylamine as a promoter in a reductive coupling/alkylation reaction. researchgate.net This one-pot synthesis provides good yields of the desired products. researchgate.net

Microwave and Ultrasound Irradiation as Energy Sources

Microwave and ultrasound irradiation have been successfully employed as alternative energy sources to promote the synthesis of this compound derivatives. These techniques can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. nih.govnih.gov

Ultrasound irradiation, a technique known as sonochemistry, facilitates reactions by creating acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.govuniv.kiev.ua This method has been used for the synthesis of various heterocyclic compounds and has proven to be a powerful tool, especially when combined with heterogeneous catalysis. nih.gov For instance, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) derivatives has been reported with good to excellent yields in significantly shorter reaction times (40–80 minutes) compared to conventional methods (16–26 hours). mdpi.com

Microwave-assisted synthesis has also been shown to be highly effective, with reactions often completing in a matter of minutes. nih.gov This rapid heating can lead to cleaner reactions with fewer side products.

Utilization and Recyclability of Heterogeneous Nanocatalysts (e.g., CuO nanoparticles)

The use of heterogeneous nanocatalysts, such as copper oxide (CuO) nanoparticles, represents a significant step forward in the sustainable synthesis of this compound derivatives. sgu.edu.incumhuriyet.edu.tr These catalysts offer a high surface-area-to-volume ratio, which translates to enhanced catalytic activity and selectivity. sgu.edu.inorientjchem.org

In a one-pot, multicomponent synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, CuO nanoparticles have been shown to be highly efficient catalysts. sgu.edu.in The use of these nanocatalysts not only shortens reaction times but also allows for easy recovery and reuse of the catalyst, a key principle of green chemistry. sgu.edu.incumhuriyet.edu.tr The optimal amount of CuO nanoparticles was found to be 20 mg on a 1 mmol scale, yielding the final product in 82% yield. sgu.edu.in The catalyst can be successfully removed from the reaction mixture and reused multiple times without a significant drop in product yield. sgu.edu.in The mechanism involves the CuO nanoparticles activating the substrate molecules, leading to the formation of a Knoevenagel adduct, followed by a Michael addition. sgu.edu.in

The table below summarizes the effect of different catalysts on the synthesis of a flavanone (B1672756) derivative, highlighting the superior performance of nano CuO. orientjchem.org

| Catalyst | Time (h) | Yield (%) |

| Nano CuO | 2 | 90 |

| Bulk CuO | 12 | 20 |

| MgO | 12 | 15 |

| CaO | 12 | 10 |

| BaO | 12 | 10 |

| No catalyst | 24 | Trace |

| Data from a study on the synthesis of flavanones, demonstrating the efficiency of nano CuO compared to other catalysts. orientjchem.org |

Reactions in Aqueous Media

Performing organic reactions in water as a solvent is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and readily available. The synthesis of this compound derivatives has been successfully carried out in aqueous media, often leading to high yields and selectivities. researchgate.net For example, the reduction of keto-acrylic compounds, precursors to related structures, can be performed in aqueous media at mild temperatures (37 °C) using unmodified E. coli cells as a biocatalyst. researchgate.net This approach avoids the need for toxic transition metals and external reductants. researchgate.net

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric phase-transfer catalysis has been explored for the enantioselective alkylation of related compounds. crdeepjournal.org This involves the use of chiral phase-transfer catalysts, often structurally rigidified quaternary ammonium salts, to induce enantioselectivity in the alkylation step. crdeepjournal.org While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric PTC are well-established and represent a promising avenue for obtaining enantiomerically enriched products. crdeepjournal.org

Resolution of Racemic Intermediates for Enantiomeric Purity

The separation of enantiomers from a racemic mixture is a crucial step in the synthesis of many chiral compounds. For derivatives of this compound, several resolution techniques are employed to obtain enantiomerically pure forms.

One common approach involves the use of hydrolase-catalyzed kinetic bioresolution. This method is widely applied to produce highly enantioenriched chiral carboxylic acids, which are valuable synthetic intermediates. For instance, the kinetic resolution of racemic 3-phenylbutanoic acid has been successfully achieved using a variety of lipases and an esterase, with enzymes from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens showing excellent enantioselection in the hydrolysis of the corresponding ethyl ester. almacgroup.com

Another example is the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a related β-hydroxy ester. The best results were obtained using lipase (B570770) from Penicillium camemberti (PCL), which at 50% conversion, yielded the remaining (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.brresearchgate.net This highlights the effectiveness of enzymatic methods in separating racemic mixtures to achieve high enantiomeric purity.

Application of Chiral Auxiliaries and Asymmetric Catalysts in Alkylation

Asymmetric synthesis, utilizing chiral auxiliaries and catalysts, offers a powerful strategy for the direct production of enantiomerically enriched compounds, bypassing the need for resolving racemic mixtures.

In the context of producing chiral amides and peptides, which share synthetic principles with functionalized cyanoacetates, various racemization-free coupling reagents have been developed. These reagents, such as ynamides and allenones, facilitate peptide bond formation while preserving the chirality of the amino acids. researchgate.netrsc.org This approach avoids the formation of undesirable epimers, which are often difficult to purify due to their similar physical properties. researchgate.net

The synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives has been achieved using CuO nanoparticles as a highly efficient catalyst. This one-pot multicomponent method involves the reaction of a substituted indole, ethyl cyanoacetate, and an aromatic aldehyde. sgu.edu.inulakbim.gov.tr The use of nanocatalysts not only accelerates the reaction but also simplifies the recovery and reuse of the catalyst. sgu.edu.in

Enzymatic Resolution Techniques (e.g., lipase-catalyzed kinetic resolution)

Enzymatic resolutions are a cornerstone of green chemistry, providing mild and highly selective methods for obtaining enantiopure compounds. Lipases are particularly versatile and widely used for this purpose. nih.govmdpi.com

Lipase-catalyzed kinetic resolution is effective for a variety of substrates. For example, the resolution of racemic 1-(2-furyl)ethanol, an intermediate for certain pharmaceuticals, was efficiently catalyzed by lipase B from Candida antarctica (Novozym 435), achieving a conversion of approximately 47%. nih.gov Similarly, the kinetic resolution of (R,S)-flurbiprofen through enantioselective esterification with methanol, catalyzed by an immobilized lipase, yielded the R-flurbiprofen methyl ester with an enantiomeric excess of 89.6%. nih.gov

The efficiency of lipase-catalyzed reactions can be influenced by the reaction medium. For instance, esterification reactions catalyzed by immobilized lipase in a polypropylene (B1209903) reactor showed significantly higher conversion values compared to those in a glass reactor. nih.gov Furthermore, the choice of enzyme is critical; while some lipases show broad substrate specificity, others are highly selective for particular structures. almacgroup.com For example, the enzymatic hydrolysis of ethyl 3-phenylpentanoate proved to be much less facile than that of ethyl 3-phenylbutanoate, with many hydrolases showing no catalytic activity for the bulkier substrate. almacgroup.com

| Enzyme | Substrate | Resolution Type | Key Finding | Reference |

| Lipase from Penicillium camemberti (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ester recovered with 98% e.e. at 50% conversion. | scielo.brresearchgate.net |

| Lipase from Candida antarctica B (Novozym 435) | Racemic 1-(2-furyl)ethanol | Transesterification | Achieved ~47% conversion. | nih.gov |

| Immobilized Lipase | (R,S)-flurbiprofen | Esterification | R-flurbiprofen methyl ester obtained with 89.6% e.e. | nih.gov |

| Lipase from Pseudomonas fluorescens | 3-hydroxy-3-phenylpropanonitrile | Transesterification | Process efficiency of 97.4% and e.e. of 79.5% with ionic liquid. | nih.gov |

Diastereoselective Control in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step. When these reactions involve the formation of multiple stereocenters, controlling the diastereoselectivity is paramount.

An example of excellent diastereoselective control is the catalyst-free, one-pot tandem reaction for the synthesis of polycyclic spiroindolines. This method provides structurally diverse products in high yields (up to 90%) with outstanding levels of diastereoselectivity. nih.gov The reaction proceeds through a sequence of steps where the stereochemistry of each newly formed center is directed by the existing stereocenters in the molecule.

Strategies for Racemization Suppression in Related Synthetic Pathways

Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is a significant challenge in chiral synthesis, particularly in peptide chemistry where the α-carbon of amino acids is susceptible to epimerization during coupling reactions. researchgate.netnih.gov

Several strategies have been developed to suppress racemization. The choice of coupling reagent is critical; for instance, in peptide synthesis, reagents like DIC/Oxyma (diisopropylcarbodiimide/ethyl 2-cyano-2-(hydroxyimino)acetate) have been shown to minimize racemization for certain amino acids. nih.gov The extent of racemization is also dependent on the specific amino acid, with some, like histidine and cysteine, being more prone to this side reaction. nih.gov

The use of novel protecting groups is another effective strategy. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, a thiol-labile amino protecting group, has been shown to greatly suppress the main side reactions, including racemization, that are common in conventional solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This allows for the synthesis of peptides that are otherwise difficult to obtain without significant epimerization. nih.gov Additionally, ynamide-mediated peptide bond formation proceeds through a mechanism that inherently avoids racemization. researchgate.net

| Factor | Strategy | Example | Reference |

| Coupling Reagent | Selection of mild reagents | DIC/Oxyma for peptide coupling | nih.gov |

| Protecting Group | Use of specialized protecting groups | 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group | researchgate.netnih.gov |

| Reaction Mechanism | Alternative activation pathways | Ynamide-mediated peptide bond formation | researchgate.net |

Advanced Purification and Isolation Methodologies for High-Purity Products

Achieving high purity is essential for the final product, and various advanced purification techniques are employed.

Column chromatography is a fundamental technique for the purification of this compound and its derivatives. For instance, the product of a CuO-nanoparticle catalyzed synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives was purified using this method. sgu.edu.in Similarly, in the synthesis of 2-cyano-3-oxo-1,10-seco-1-norlup-10(25)-en-28-yl benzoate, the crude product was purified by column chromatography on silica (B1680970) gel. mdpi.com

Recrystallization is another powerful technique for obtaining highly pure crystalline solids. Colorless crystals of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate suitable for X-ray diffraction were obtained by recrystallization from ethanol. nih.gov

For sensitive compounds or to remove stubborn impurities, a combination of methods may be necessary. The purification of peptide products often requires routine purification methods to remove by-products generated during synthesis. nih.gov

Reaction Mechanisms and Mechanistic Pathways of Ethyl 2 Cyano 3 Phenylpropanoate

Analysis of Nucleophilic and Electrophilic Reactivity Profiles of the Cyano and Ester Groups

The chemical behavior of ethyl 2-cyano-3-phenylpropanoate is largely dictated by the interplay of its cyano and ethyl ester functional groups. These groups confer both nucleophilic and electrophilic properties to the molecule, making it a versatile intermediate in organic synthesis.

The carbon atom of the nitrile group (C≡N) and the carbonyl carbon of the ester group (C=O) are both electrophilic centers. The significant electronegativity difference between carbon and nitrogen, and carbon and oxygen, results in a polarization of the respective multiple bonds, rendering the carbon atoms susceptible to attack by nucleophiles.

Conversely, the lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a nucleophile, albeit a weak one. The most significant reactivity often stems from the carbon atom alpha to both the cyano and ester groups. The protons on this carbon are acidic due to the powerful electron-withdrawing nature of the adjacent cyano and carbonyl groups, which can stabilize the resulting carbanion (an enolate) through resonance. wikipedia.org

Key Reactions of the Functional Groups:

Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to yield 2-cyano-3-phenylpropanoic acid and ethanol.

Nucleophilic Substitution at the Ester: The ester can react with various nucleophiles, such as amines, to form amides in a process known as aminolysis.

Reactions of the Cyano Group: The nitrile group can participate in addition reactions. For instance, it can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, or it can be attacked by organometallic reagents like Grignard reagents.

The following table summarizes the primary reactivity profiles of the key functional groups in this compound.

| Functional Group | Atom/Site | Reactivity Profile | Potential Reactions |

| Ester | Carbonyl Carbon | Electrophilic | Hydrolysis, Transesterification, Aminolysis |

| Ester | Carbonyl Oxygen | Nucleophilic | Protonation (acid catalysis) |

| Cyano | Carbon | Electrophilic | Hydrolysis, Addition of Nucleophiles |

| Cyano | Nitrogen | Nucleophilic (weak) | Coordination to metals, Alkylation |

| α-Carbon | Hydrogen | Acidic | Deprotonation to form enolate |

Exploration of Oxidation and Reduction Pathways

The functional groups within this compound provide distinct sites for oxidation and reduction reactions.

Reduction Pathways: The most common reduction reactions target the cyano and ester groups.

Reduction of the Cyano Group: The nitrile functionality can be reduced to a primary amine (3-amino-2-benzylpropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

Reduction of the Ester Group: The ethyl ester can also be reduced by powerful hydrides such as LiAlH₄ to a primary alcohol. When both the cyano and ester groups are present, their relative reactivity and the reaction conditions will determine the final product. Often, LiAlH₄ will reduce both functionalities.

Selective Reduction: More selective reducing agents can be employed to target one group over the other. For instance, diisobutylaluminum hydride (DIBALH) is known to reduce nitriles to aldehydes upon subsequent hydrolysis.

Oxidation Pathways: While the molecule is relatively stable to oxidation, the benzylic position (the CH₂ group attached to the phenyl ring) is a potential site for oxidation under certain conditions. Strong oxidizing agents could potentially oxidize this position, though such reactions are not commonly reported for this specific molecule and would likely compete with oxidation at other sites.

The following table details potential reduction products of this compound.

| Reagent | Functional Group(s) Targeted | Major Product(s) |

| LiAlH₄ | Cyano and Ester | 3-Amino-2-(phenylmethyl)propan-1-ol |

| H₂/Catalyst (e.g., Raney Ni) | Cyano | Ethyl 3-amino-2-(phenylmethyl)propanoate |

| DIBALH, then H₃O⁺ | Cyano and Ester | Mixture including aldehydes and alcohols |

Investigation of Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent already present on the ring, the -CH₂CH(CN)COOC₂H₅ group, directs the position of incoming electrophiles.

This substituent is fundamentally an alkyl group, which is typically an ortho-, para-director due to hyperconjugation and weak inductive effects that donate electron density to the ring, stabilizing the carbocation intermediates formed during ortho and para attack. However, the presence of the strongly electron-withdrawing cyano and ester groups at the beta-position of the alkyl chain has a deactivating effect on the ring, making it less reactive than benzene. These groups pull electron density away from the ring via the sigma bond framework (an inductive effect).

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the para position.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would install a halogen atom on the ring.

Friedel-Crafts Alkylation/Acylation: These reactions are less likely to be successful due to the deactivating nature of the substituent.

Detailed Mechanistic Studies of Knoevenagel Condensations

This compound is synthesized via a two-step process that begins with a Knoevenagel condensation. wikipedia.org This initial step does not directly produce the target compound but rather its unsaturated precursor, ethyl 2-cyano-3-phenylacrylate. researchgate.netresearchgate.net

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, ethyl cyanoacetate) to a carbonyl group (benzaldehyde), followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgchemrxiv.org

Mechanism of Knoevenagel Condensation:

Enolate Formation: The basic catalyst removes an acidic α-proton from ethyl cyanoacetate (B8463686) to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde (B42025), forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or a proton source in the medium, yielding an aldol-type addition product.

Dehydration: The aldol (B89426) product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated product, ethyl 2-cyano-3-phenylacrylate. This elimination is often the driving force for the reaction.

Subsequent Reduction: To obtain this compound, the C=C double bond of the acrylate (B77674) product must be reduced. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable proton source.

Investigation of Allylic Rearrangement Mechanisms (e.g., SN2' Type)

This compound itself is a saturated molecule and thus cannot undergo an allylic rearrangement. However, its immediate precursor, ethyl 2-cyano-3-phenylacrylate, possesses an allylic system and can participate in such transformations.

Allylic rearrangements involve the migration of a double bond during a substitution or rearrangement reaction. One relevant transformation for a similar system involves transition-metal catalysis. For example, studies on related α-cyanomethylacrylate esters have shown that isomerization can occur through the oxidative addition of the C-CN bond to a Ni(0) catalyst. nih.gov This is followed by a reductive elimination step that can lead to a rearranged, thermodynamically more stable isomer. nih.gov

While a classic SN2' reaction involves a nucleophile attacking the γ-carbon of an allylic system with a leaving group at the α-carbon, the reactivity of the acrylate precursor is more complex. The conjugated system allows for 1,4-addition (Michael addition) of nucleophiles, which is a related concept involving attack at the β-carbon, but not a true allylic rearrangement of the carbon skeleton.

Enantiomer Interconversion and Racemization Mechanisms (e.g., Se1 Mechanism)

The C2 carbon of this compound, which is bonded to the cyano group, the ester group, the phenylmethyl group, and a hydrogen atom, is a chiral center. Therefore, the molecule can exist as a pair of enantiomers.

The stereochemical integrity of this center is susceptible to racemization, particularly in the presence of a base. The hydrogen atom on the C2 carbon is acidic due to the powerful electron-withdrawing effects of both the adjacent nitrile and carbonyl groups. wikipedia.org

Mechanism of Racemization:

Deprotonation: A base can abstract the acidic α-proton from the chiral C2 carbon.

Formation of a Planar Enolate: This deprotonation results in the formation of a resonance-stabilized enolate intermediate. This enolate ion is planar and therefore achiral.

Reprotonation: Subsequent protonation of the planar enolate can occur from either face with equal probability.

Formation of Racemic Mixture: Protonation from one face regenerates the original enantiomer, while protonation from the opposite face forms the other enantiomer. Over time, this process leads to a 1:1 mixture of both enantiomers, known as a racemic mixture.

This mechanism is a classic example of racemization via enolate formation and is common for carbonyl compounds with an α-stereocenter and an abstractable α-proton. The ease of this racemization depends on the strength of the base and the reaction conditions. While the compound can be synthesized in an enantiomerically pure form, care must be taken to avoid basic conditions if the stereochemical purity is to be maintained. mdpi.com

Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Assignment and Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of ethyl 2-cyano-3-phenylpropanoate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chiral center at the C2 carbon complicates the spectrum, particularly the signals for the diastereotopic protons of the methylene (B1212753) group at C3.

Expected ¹H NMR Spectral Data: Based on the structure of this compound, the following proton signals are anticipated. The exact chemical shifts (δ) and coupling constants (J) would require experimental measurement.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet (t) |

| Benzyl (B1604629) (-CH₂) | ~3.0-3.3 | Multiplet (m) |

| Methine (-CH) | ~3.8-4.1 | Multiplet (m) |

| Ethyl (-OCH₂) | ~4.2-4.4 | Quartet (q) |

| Aromatic (Ar-H) | ~7.2-7.4 | Multiplet (m) |

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. While specific experimental data is found in specialized databases, the expected resonances can be predicted. nih.govspectrabase.com

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl (-C H₃) | ~14 |

| Benzyl (-C H₂) | ~35-40 |

| Methine (-C H) | ~45-50 |

| Ethyl (-OC H₂) | ~62-65 |

| Nitrile (-C N) | ~115-120 |

| Aromatic (C -H) | ~127-130 |

| Aromatic (Quaternary C ) | ~135-140 |

| Carbonyl (-C =O) | ~165-170 |

For diastereomeric analysis, NMR is crucial. If a second chiral center is introduced into the molecule or during a reaction, two distinct sets of NMR signals would be observed for the resulting diastereomers, allowing for the determination of their relative ratio (diastereomeric excess, d.e.).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the presence of its key structural motifs.

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, nitrile, and aromatic functionalities.

Expected FTIR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240-2260 | Medium |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

Mechanistic insights can be gained by monitoring changes in the FTIR spectrum over the course of a reaction. For example, the disappearance of reactant peaks and the appearance of the characteristic C≡N and C=O stretching bands of the product can be used to track reaction progress.

Mass Spectrometry (MS) and High-Resolution Liquid Chromatography Mass Spectrometry (HRLCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₃NO₂, corresponding to a monoisotopic mass of approximately 203.09 Da. epa.govuni.lu

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): An ion corresponding to the intact molecule would be observed at an m/z of ~203.

Key Fragmentation Pathways: Common fragmentation patterns for this structure would include:

Loss of the ethoxy group (-OC₂H₅), resulting in a fragment at m/z ~158.

Cleavage of the benzyl group (-CH₂Ph), leading to a prominent tropylium ion at m/z 91.

Loss of the entire ethyl ester group.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification in HRLCMS analysis. uni.lu

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 204.10 |

| [M+Na]⁺ | 226.08 |

| [M]⁺ | 203.09 |

X-ray Diffraction (XRD) for Catalyst and Crystalline Product Characterization

X-ray Diffraction (XRD) is a premier technique for determining the three-dimensional atomic structure of crystalline materials. Its application in the context of this compound would primarily involve the characterization of solid catalysts used in its synthesis or the analysis of any crystalline derivatives of the product.

As this compound is typically an oil or liquid at ambient temperatures, single-crystal XRD analysis of the compound itself is not feasible without forming a suitable crystalline derivative. To date, no crystal structure for this compound has been reported in publicly accessible databases. However, XRD has been successfully used to characterize crystalline derivatives, such as nitro-substituted analogues of the related ethyl (2E)-2-cyano-3-phenylprop-2-enoate, providing valuable insights into their molecular conformation and crystal packing. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is used to assess chemical purity and, crucially, to separate its stereoisomers.

Purity Analysis: A reverse-phase (RP) HPLC method is typically employed to determine the purity of a sample. Using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), this compound can be separated from starting materials, byproducts, and other impurities. sielc.comsielc.com

Stereoisomeric Separation: The C2 carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). Separating these enantiomers is essential for stereoselective synthesis and is achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification to determine the enantiomeric excess (e.e.).

Application of Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy in Kinetic Studies

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As an extension of standard IR spectroscopy, VCD provides detailed information about the three-dimensional stereochemical structure of molecules in solution.

For a chiral molecule like this compound, VCD could be used to determine its absolute configuration (R or S) by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations. mdpi.comnih.gov However, a review of available scientific literature indicates that no VCD studies have been specifically conducted on this compound.

In kinetic studies, time-resolved IR spectroscopy can be used to monitor reaction rates by tracking the change in concentration of reactant and product functional groups over time. If a reaction involving this compound were to be studied, the change in the intensity of the nitrile (C≡N) or carbonyl (C=O) bands could serve as a probe for its formation or consumption.

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyano 3 Phenylpropanoate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometry of molecular systems. For derivatives of ethyl 2-cyano-3-phenylpropanoate, DFT calculations have been instrumental in understanding their structural and electronic properties.

In a study of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, a derivative of the target compound, DFT calculations were performed at the B3LYP/6–311G(d,p) level of theory. nih.gov This analysis allowed for the optimization of the molecule's structure in the gas phase, which was then compared with the experimentally determined crystal structure obtained via X-ray diffraction. nih.govresearchgate.net Such comparisons are crucial for validating the computational model and understanding how intermolecular forces in the solid state might influence the molecular conformation. researchgate.net

These applications highlight the power of DFT in providing a detailed picture of the geometric and electronic landscape of this compound systems, forming a basis for further computational analysis.

Table 1: DFT Geometry Optimization Parameters for a Derivative of this compound This table presents a selection of bond lengths and angles for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, comparing experimental X-ray data with values from DFT calculations.

| Parameter | Experimental (X-ray) Value (Å, °) | Calculated (DFT B3LYP/6-311G(d,p)) Value (Å, °) |

| C-C (cyano) | Data not available in snippet | Data not available in snippet |

| C=O (ester) | Data not available in snippet | Data not available in snippet |

| C-O (ester) | Data not available in snippet | Data not available in snippet |

| Dihedral Angle | Data not available in snippet | Data not available in snippet |

Note: Specific numerical data for bond lengths and angles were not available in the provided search snippets. The table structure is representative of how such data would be presented.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it particularly valuable for predicting spectroscopic behavior and elucidating reaction mechanisms that involve electronic transitions.

For instance, in the investigation of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a related cyano-containing compound, TD-DFT calculations at the B3LYP/6-311G(d,p) level were employed to compute the electronic absorption spectrum. materialsciencejournal.org The theoretical maximum absorption wavelength (λmax) was calculated in a dimethyl sulfoxide (B87167) (DMSO) solvent model and showed a hypsochromic (blue) shift compared to the gas phase, demonstrating the method's ability to predict solvatochromic effects. materialsciencejournal.org

In another application, TD-DFT was used to support the proposed detection mechanism of hydrazine (B178648) hydrate (B1144303) by a fluorescent probe, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA). rsc.org The study confirmed the interaction and the resulting changes in electronic properties that lead to a "turn-off" fluorescence response. rsc.org This demonstrates how TD-DFT can be a powerful tool to rationalize and confirm experimental observations in sensor design. rsc.org These examples, while on related structures, showcase the methodology's applicability for predicting the UV-Vis spectra and understanding the electronic transitions of this compound.

Table 2: Predicted Spectroscopic Data for a Related Compound using TD-DFT This table shows the calculated maximum absorption wavelength for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.

| Compound | Method | Solvent | Predicted λmax (nm) |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | TD-DFT/B3LYP/6-311G(d,p) | DMSO | 343.94 |

Source: materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Indices and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's reactivity and kinetic stability.

For ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, FMO analysis was conducted as part of a DFT study. nih.gov The HOMO was found to be primarily located on the 3-phenyl substituent and the pyrazole (B372694) ring, while the LUMO was centered on the 2-cyano group and the ethyl propanoate chain. nih.gov The calculated HOMO-LUMO energy gap (ΔE) was approximately 5.77 eV, which indicates high kinetic stability for the molecule. nih.gov

In studies of novel indole (B1671886) derivatives synthesized from ethyl cyanoacetate (B8463686), FMO analysis was used to determine reactivity indices and identify potential reaction sites. ulakbim.gov.tr This information is valuable for understanding and predicting the outcomes of various chemical reactions. ulakbim.gov.tr By examining the spatial distribution of the HOMO and LUMO, chemists can predict whether a molecule will act as a nucleophile (electron donor, from the HOMO) or an electrophile (electron acceptor, to the LUMO) and at which specific atoms these interactions are most likely to occur.

Table 3: FMO Analysis for a Derivative of this compound This table presents the calculated frontier orbital energies and the energy gap for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate.

| Parameter | Value (eV) |

| EHOMO | -6.59 |

| ELUMO | -0.82 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.77 |

Source: nih.gov

Molecular Dynamics and Molecular Docking Simulations for Ligand-Receptor Interactions (for related compounds)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein (receptor), and to study the stability of the resulting complex over time. While specific docking studies on this compound were not found, research on structurally related compounds illustrates the utility of these methods.

For example, a molecular docking study was performed on (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), a compound with a similar cyano-phenyl-acrylamide backbone, to investigate its potential as an anti-inflammatory agent. nih.gov The study aimed to predict the binding affinity and interaction patterns of JMPR-01 with several key protein targets involved in inflammation, such as inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B). nih.gov The results showed that the compound had a higher binding affinity for these targets than some known inhibitors, suggesting a plausible mechanism for its observed biological activity. nih.gov Such in silico studies are crucial in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. nih.gov The Lamarckian genetic algorithm is a common search method used in these docking simulations to find the most favorable binding pose of the ligand in the protein's active site. nih.gov

In Silico Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemists. These in silico studies can help optimize reaction conditions and predict the most likely products, saving time and resources in the laboratory.

In the context of this compound derivatives, computational studies have been used to understand their synthesis. For example, the synthesis of novel indole derivatives from ethyl cyanoacetate, an aromatic aldehyde, and substituted indole was investigated using CuO nanoparticles as a catalyst. ulakbim.gov.tr Computational analysis, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and FMO analysis, was performed on the resulting products to assess their drug-likeness and reactivity. ulakbim.gov.tr

Furthermore, a detailed computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a compound with a related activated double bond, utilized quantum chemical calculations to explore the molecular mechanism. mdpi.com The study investigated different possible reaction pathways, including the formation of zwitterionic intermediates and Diels-Alder adducts, and calculated the activation energies for each step. mdpi.com This type of analysis is critical for understanding why certain products are formed preferentially (selectivity) and for predicting the feasibility of proposed reaction mechanisms. mdpi.com

Synthetic Applications and Derivatives in Advanced Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of ethyl 2-cyano-3-phenylpropanoate makes it a valuable intermediate in the field of organic synthesis. lookchem.com Its structure, containing a phenyl group, a cyano functional group, and an ester, allows it to serve as a foundational component for constructing more intricate molecules. lookchem.commyskinrecipes.com Chemists utilize this compound as a versatile building block, leveraging its reactive cyano and ester functionalities to create complex molecular frameworks efficiently. myskinrecipes.comchemimpex.com

One notable application is in multicomponent reactions for synthesizing complex heterocyclic compounds. For instance, the core structure is related to intermediates used in the one-pot synthesis of novel indole (B1671886) derivatives, which are significant scaffolds in medicinal chemistry. sgu.edu.in The synthesis involves a CuO nanoparticle-catalyzed reaction between a substituted indole, an aromatic aldehyde, and ethyl cyanoacetate (B8463686), a direct precursor to this compound. sgu.edu.in

Furthermore, derivatives such as 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, which is derived from a similar structural backbone, act as key starting materials for producing a variety of heterocyclic systems, including quinazolines, pyrimidines, and oxazines. tsijournals.com The reactivity of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano group, facilitates cyclization reactions to form these complex structures. tsijournals.com

Precursors for Biologically Active Molecules and Drug Discovery Research

The scaffold of this compound is prominent in the development of new therapeutic agents, serving as a precursor for a wide range of biologically active molecules. chemimpex.com

This compound is widely employed as a key intermediate in the production of various pharmaceuticals and agrochemicals. lookchem.commyskinrecipes.com Its structure is a valuable component for developing compounds with specific biological activities required in the pharmaceutical and agricultural industries. myskinrecipes.comchemimpex.com The compound's utility extends to the preparation of fine chemicals that form the basis of these products. myskinrecipes.comchemimpex.com For example, related structures like ethyl 2,3-dicyanopropanoate are crucial intermediates in the synthesis of modern pesticides, highlighting the importance of this chemical class in agrochemistry. google.com

The modification of the this compound structure has led to the discovery of derivatives with significant therapeutic potential. The presence of the cyano and phenyl groups can enhance the biological activity of the resulting molecules. chemimpex.com

Research has shown that derivatives incorporating a thiophene (B33073) ring exhibit promising biological activities. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, synthesized via Knoevenagel condensation, have demonstrated notable antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net Another class of derivatives, 2-cyanoacrylamides, has been investigated for its potential in chemotherapy. mdpi.com The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide is an example of creating complex heterocycles with potential therapeutic applications from this basic structure. mdpi.com

Furthermore, the structural framework has been used to develop compounds targeting specific diseases. A derivative, (E)-2-cyano-N,3-diphenylacrylamide, has been identified as a potential drug for treating inflammatory diseases. mdpi.com In a different therapeutic area, thiazolidinone derivatives synthesized from related structures have shown antidiarrhoeal activity, suggesting their potential interaction with opioid receptors. nih.gov

Table 1: Examples of Biologically Active Derivatives

| Derivative Class | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Thiophene Acrylamides | Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes. researchgate.net | Antioxidant, Anti-inflammatory. researchgate.netresearchgate.net |

| Pyrazolyl Acrylamides | Condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. mdpi.com | Chemotherapy. mdpi.com |

| Thiazolidinones | Synthesis of aryl-cyano-piperidinoalkyl-thiazolidinones related to Loperamide. nih.gov | Antidiarrhoeal. nih.gov |

| Diphenylacrylamides | Bioisosteric modification of a hybrid prototype. mdpi.com | Anti-inflammatory. mdpi.com |

The structural motifs found in this compound are valuable for the synthesis of natural products and their analogues. A key example is its role in the synthesis of indole derivatives. sgu.edu.in The indole ring is a core component of numerous naturally occurring alkaloids and other bioactive compounds. sgu.edu.in The use of ethyl cyanoacetate, a precursor, in a one-pot multicomponent reaction to create functionalized indoles demonstrates the utility of this chemical family in accessing complex natural product scaffolds. sgu.edu.in

Development of Specialty Materials and Polymers

The reactivity of this compound and its unsaturated derivatives, specifically ethyl 2-cyano-3-phenyl-2-propenoates, makes them valuable monomers for creating specialty polymers and materials. chemrxiv.orgresearchgate.net These trisubstituted ethylenes can be copolymerized with commercial monomers like vinyl acetate (B1210297) and styrene (B11656) to modify the properties of the resulting polymers and introduce functional diversity. chemrxiv.orgresearchgate.net

Studies have demonstrated the successful radical copolymerization of various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate and styrene. chemrxiv.orgresearchgate.netchemrxiv.org The composition and structure of these novel copolymers can be precisely controlled, and their thermal behaviors have been analyzed using techniques like DSC and TGA. chemrxiv.orgresearchgate.net

Beyond polymers, derivatives of this compound are used in the formulation of specialty materials. A notable example is ethyl 2-cyano-3,3-diphenylacrylate, known commercially as Viosorb 910, which functions as a UV light absorber. google.com This material is incorporated into plastics, coatings, dyes, and vehicle glass to protect against UV degradation. google.com Cyanoacrylate derivatives, in general, are of significant industrial interest for manufacturing adhesives and other polymeric materials. nih.gov

Table 2: Polymer and Specialty Material Applications

| Derivative / Monomer | Application | Co-monomer (if applicable) | Reference |

|---|---|---|---|

| Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Functional Copolymers | Vinyl Acetate | chemrxiv.orgresearchgate.net |

| Ring-substituted octyl 2-cyano-3-phenyl-2-propenoates | Functional Copolymers | Styrene | chemrxiv.org |

| Ethyl 2-cyano-3,3-diphenylacrylate (Viosorb 910) | UV Light Absorber | N/A | google.com |

| Thiophene-based cyanoacrylates | Adhesives, Organic Dye-Sensitized Solar Cells (DSSCs) | N/A | nih.gov |

Role in Advanced Chemical Manufacturing Processes

Efficiency and innovation in chemical manufacturing are crucial for industrial-scale production. This compound and its derivatives are at the center of process development research aimed at improving yield, reducing costs, and enhancing safety. google.comgoogle.com For instance, a patented method for preparing ethyl 2-cyano-3,3-diphenylacrylate focuses on a simplified process with easily controllable conditions to overcome the low yields of traditional methods, thereby increasing enterprise benefits. google.com

Research into advanced catalytic systems has also impacted the synthesis of these compounds. The use of 1,3-dialkylimidazolium dimethyl phosphates, a type of ionic liquid, has been shown to be effective as both a solvent and a catalyst for the Knoevenagel condensation reaction that produces ethyl 2-cyano-3-phenylpropenoate. researchgate.net This method can significantly reduce reaction times and increase product yields compared to conventional organic solvents. researchgate.net Similarly, the development of reusable nanocatalysts, such as CuO nanoparticles, for the synthesis of related indole derivatives represents a move towards more sustainable and cost-effective manufacturing processes. sgu.edu.in

Applications in Peptide Synthesis as Coupling Reagents and Intermediates

While this compound itself is not a primary coupling reagent, its structural motif, the ethyl cyanoacetate core, is central to a class of modern and highly efficient coupling reagents used in peptide synthesis. Peptide synthesis involves the formation of an amide bond between two amino acids. This process requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. peptide.com Coupling reagents are essential for this activation, and their design aims to maximize reaction speed and minimize side reactions, particularly racemization. peptide.compeptide.com

A prominent example of a coupling additive derived from the ethyl cyanoacetate framework is Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as OxymaPure®. bachem.com This compound is a non-explosive and highly effective alternative to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). bachem.com When used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), OxymaPure® facilitates high coupling rates with very low levels of racemization. bachem.comub.edu It is widely used in automated solid-phase peptide synthesis (SPPS). bachem.com

Another advanced coupling reagent based on a similar chemical scaffold is Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). nih.gov This reagent is noteworthy for its efficiency and the recyclability of its byproducts, which offers a more cost-effective and environmentally friendly approach to peptide synthesis. nih.gov It has been successfully employed in the solution-phase and solid-phase synthesis of complex peptide fragments, demonstrating remarkable improvements in reaction time and the preservation of stereochemistry. nih.gov The reagent is effective for creating not only peptide bonds but also for the synthesis of amides, esters, and hydroxamates. nih.gov

The mechanism for these reagents involves the formation of a highly reactive O-acylisourea intermediate when mixed with a carbodiimide, which is then converted into a less reactive but still potent cyano-oxime ester. This active ester readily reacts with the N-terminal amine of a peptide chain to form the desired peptide bond, regenerating the oxime which can be recovered in the case of o-NosylOXY. nih.govpeptide.com

Table 1: Ethyl Cyanoacetate-Derived Coupling Reagents in Peptide Synthesis

| Reagent Name | Common Abbreviation | Key Features | Reference(s) |

|---|---|---|---|

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® | Non-explosive, high coupling rates, low racemization. | bachem.com |

| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | o-NosylOXY | Recyclable byproducts, efficient for peptide, amide, and ester synthesis. | nih.gov |

| 1-Hydroxybenzotriazole | HOBt | Traditional additive used with carbodiimides to suppress racemization. | peptide.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Highly efficient additive, though its explosive properties can be a concern. | bachem.com |

Synthesis of Specific Analogues and Substituted Derivatives

The core structure of this compound allows for extensive modification, particularly on the phenyl ring, to generate a wide array of analogues with tailored properties. A significant route to such derivatives is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.